![molecular formula C20H15F3N2O2 B2685942 6-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-59-2](/img/structure/B2685942.png)
6-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
6-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydro-3-pyridinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the survival and proliferation of cancer cells.
Scientific Research Applications
Antiviral Activity: In a study by Kasralikar et al., novel indolyl and oxochromenyl xanthenone derivatives (which include similar structural motifs) were evaluated for their anti-HIV-1 activity . Investigating whether this compound exhibits antiviral effects could be valuable.
- Stress Management in Livestock : Some derivatives of this compound have been reported to enhance the anti-stress response in animals, particularly in cases of oxidative stress, thermal stress, and nutritional imbalances . Researchers could explore its effects on livestock health and productivity.
Mechanism of Action
Target of Action
Many drugs work by binding to a specific protein in the body, which is known as the drug’s target. This protein could be an enzyme, a receptor, or any other type of protein .
Mode of Action
The drug interacts with its target in a way that alters the target’s behavior. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical Pathways
The interaction between the drug and its target can affect various biochemical pathways in the body. This could lead to changes in the production of certain molecules, the activation or deactivation of genes, or other effects .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect a drug’s pharmacokinetics include its chemical properties, the route of administration, the patient’s age and health status, and many others .
Result of Action
The ultimate effect of the drug will depend on how it alters the behavior of its target and the biochemical pathways it affects. This could result in a therapeutic effect (if the drug is intended to treat a disease) or a toxic effect (if the drug causes harm) .
Action Environment
Various environmental factors can influence a drug’s action. For example, the presence of other drugs, the patient’s diet, and other factors can affect how the drug is metabolized and how it interacts with its target .
properties
IUPAC Name |
6-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-9-6-14(7-10-16)12-25-13-15(8-11-18(25)26)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPFLJRNWYGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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